9H-carbazol-9-ylformamide
Description
The Carbazole (B46965) Core: A Fundamental Heteroaromatic Scaffold in Organic Chemistry
The carbazole unit is a tricyclic heteroaromatic compound that serves as a critical building block in materials science and medicinal chemistry. samipubco.com Its rigid, planar structure and rich electronic nature make it an attractive scaffold for a wide array of applications. beilstein-journals.org
However, detailed studies reveal nuances in its aromaticity. The two terminal benzene (B151609) rings exhibit strong aromatic character, as expected. rsc.org In contrast, the central five-membered nitrogen-containing ring possesses significantly reduced aromaticity. rsc.orgrsc.org This disparity in aromatic character across the fused system leads to a less effective conjugation between the central pyrrole (B145914) ring and the flanking benzene rings. rsc.org This feature has important implications for the molecule's electronic properties and reactivity. The positions on the carbazole ring are numbered, with the nitrogen atom designated as position 9, and the adjacent carbons on the benzene rings allowing for functionalization at various sites, most commonly at the 3, 6, and 9 positions. researchgate.net
The electronic properties of the carbazole core are central to its utility. It is characterized as an electron-donating moiety, a feature that contributes to its widespread use in the design of organic electronic materials. beilstein-journals.orgnih.gov Carbazole-based materials are known for their high hole-transporting mobility, making them valuable in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. beilstein-journals.org
Carbazole is a wide band-gap material, a property crucial for its use as a host material in phosphorescent OLEDs, as it helps prevent energy back-transfer from the phosphorescent guest. rsc.org The inherent rigidity and planarity of the structure contribute to its favorable optical properties, which include high fluorescent quantum yields. beilstein-journals.org The electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be tuned through chemical modification, but the parent scaffold provides a robust electronic foundation. nih.govresearchgate.net
Structural Attributes and Aromaticity Considerations
The Significance of N-Substitution in Modulating Carbazole Derivative Characteristics
N-substitution is a primary strategy for tuning the electronic and optical characteristics of carbazoles. Attaching different alkyl or aryl groups to the nitrogen atom can alter the HOMO/LUMO energy levels, solubility, and solid-state packing of the resulting materials, which in turn affects their performance in electronic devices. scientific.net For instance, the introduction of bulky substituents at the N-position can be essential for achieving specific biological activities, such as neuroprotective effects. mdpi.com In materials science, N-substitution is employed to enhance charge transport, modify emission colors in OLEDs, and improve the processability of carbazole-based polymers. researchgate.net The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a critical role in dictating the final properties of the derivative. researchgate.netechemcom.com
Overview of Formamide (B127407) Derivatives in Synthetic Methodology and Their Chemical Utility
Formamides are a class of organic compounds characterized by the -NHCHO functional group. researchgate.net They are significant as intermediates in a wide range of organic syntheses and are structural components in many biologically important molecules. researchgate.net The simplest member, formamide (HCONH₂), is not only a useful polar aprotic solvent but also a key reactant in prebiotic chemistry, capable of forming essential biomolecules under certain conditions. acs.orgwikipedia.org
In synthetic organic chemistry, the formyl group serves as an important protecting group for amines, particularly in peptide synthesis. researchgate.net Formamide derivatives are versatile precursors for the synthesis of various pharmaceuticals and nitrogen-containing heterocycles. researchgate.net They can be synthesized through several methods, including the reaction of an amine with formic acid, often facilitated by a catalyst. researchgate.net The chemical utility of formamides also extends to their role as Lewis bases and their application in reactions like allylations and hydrosilylations. researchgate.net
Research Gaps and Opportunities Pertaining to 9H-Carbazol-9-ylformamide within N-Carbazole Chemistry
Despite the extensive research into N-substituted carbazoles and the broad utility of formamides, the specific compound this compound remains conspicuously understudied in the scientific literature. A survey of chemical databases reveals its commercial availability, indicating that its synthesis is feasible. sigmaaldrich.comweeiboo.comchemicalbook.com However, these listings are often for early discovery research, with suppliers explicitly noting the absence of collected analytical data. sigmaaldrich.comweeiboo.com
This gap presents a clear opportunity for investigation. Detailed research could focus on:
Developing and optimizing synthetic routes to this compound.
Conducting thorough spectroscopic and crystallographic characterization to understand its structural and electronic properties.
Exploring its potential as a building block for more complex molecules, such as polymers or ligands for metal complexes.
Investigating its potential applications in materials science, leveraging the combined properties of the carbazole and formamide moieties.
Such studies would provide valuable insights into the fundamental chemistry of N-substituted carbazoles and could unlock new applications for this unexplored derivative.
Structure
3D Structure
Properties
IUPAC Name |
N-carbazol-9-ylformamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-9-14-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-9H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXHRLAOWLJZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310256 | |
| Record name | N-9H-Carbazol-9-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91822-50-3 | |
| Record name | N-9H-Carbazol-9-ylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91822-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-9H-Carbazol-9-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Acylated Carbazole Derivatives, Including 9h Carbazol 9 Ylformamide
Direct N-Acylation Strategies at the 9-Position of 9H-Carbazole
Direct acylation at the nitrogen atom of the carbazole (B46965) nucleus is a primary and traditional route for the synthesis of N-acyl carbazoles. nih.govbeilstein-journals.org This approach leverages the nucleophilic character of the nitrogen to react with an acylating agent.
Nucleophilic Acyl Substitution Mechanisms
The most conventional method for producing N-acyl carbazoles involves the reaction of 9H-carbazole with acyl chlorides or other activated acyl derivatives in the presence of a base. nih.govbeilstein-journals.org This reaction proceeds through a nucleophilic acyl substitution mechanism. chemistrytalk.orgmasterorganicchemistry.com In this process, the nitrogen atom of carbazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate. Subsequently, the leaving group, typically a chloride ion when using an acyl chloride, is expelled, resulting in the formation of the N-C(O) bond and the final N-acylated carbazole product. libretexts.org The presence of a base is crucial to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.
The general steps for a nucleophilic acyl substitution are:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon.
Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed.
Elimination of Leaving Group: The leaving group is expelled, and the carbonyl double bond is reformed. libretexts.org
For reactions that are not acid-catalyzed, the initial step is the formation of a bond between the nucleophile and the carbonyl carbon. chemistrytalk.org
Metal-Catalyzed Coupling Approaches for N-C(O) Bond Formation
More advanced and versatile methods for the synthesis of N-acyl carbazoles involve metal-catalyzed cross-coupling reactions. These strategies offer alternative pathways to form the critical N-C(O) bond. One notable approach is the copper-catalyzed synthesis of N-acyl carbazoles from amides and cyclic diaryliodonium triflates. nih.govbeilstein-journals.org This single-step process, facilitated by copper iodide in p-xylene (B151628) with diglyme (B29089) as a ligand, has demonstrated broad applicability with a variety of amides and iodonium (B1229267) salts. nih.gov This method is advantageous as it forms two C–N bonds simultaneously from a mono-halogenated starting material, which minimizes halogen waste. nih.govbeilstein-journals.org
Alternative metal-catalyzed routes include step-wise C-X amidations followed by a ring-closure, starting from materials like 2,2'-diiodo-1,1'-biphenyls. nih.govbeilstein-journals.org One-pot procedures based on this principle have also been developed. nih.govbeilstein-journals.org Furthermore, transition metals such as palladium, ruthenium, rhodium, nickel, cobalt, and iron have been employed in catalytic systems to achieve the functionalization of carbazoles, including acylation. nih.gov For instance, a palladium-catalyzed method for the mono-acylation of carbazoles has been developed using toluene (B28343) derivatives as the acyl source and oxygen as the sole oxidant. nih.gov
Table 1: Comparison of Metal-Catalyzed N-Acylation Methods for Carbazole Derivatives
| Catalyst System | Starting Materials | Key Features |
|---|---|---|
| Copper Iodide / Diglyme | Amides, Cyclic Diaryliodonium Triflates | Single-step, forms two C-N bonds, reduced halogen waste. nih.govbeilstein-journals.org |
| Palladium(II) Acetate / NHPI | 9-(pyridin-2-yl)-9H-carbazole, Toluene derivatives | Site-selective mono-acylation, uses oxygen as a green oxidant. nih.gov |
| Rhodium(III) | Carbazole derivatives, Activated Carbonyls | Site-selective C1-alkylation via C-H bond activation. chim.it |
Electrochemical Polymerization Routes Utilizing N-Substituted Carbazole Monomers
Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films from monomeric precursors. This method is particularly relevant for N-substituted carbazoles, which can be transformed into electroactive polymers with interesting properties.
Oxidative Electropolymerization of 9-Substituted Carbazole Precursors
The electropolymerization of carbazole and its derivatives typically proceeds via an oxidative mechanism. mdpi.comnih.gov The process begins with the oxidation of the carbazole monomer at the anode to form an unstable cation radical. mdpi.comitu.edu.tr In the case of 9-substituted carbazoles, the presence of a substituent at the nitrogen position directs the coupling to occur at other positions on the carbazole ring, most commonly leading to the formation of 3,3'-bicarbazyl linkages. mdpi.comnih.gov This dimer then undergoes further oxidation and coupling, leading to the gradual growth of a polymer chain and the deposition of a solid film on the electrode surface. mdpi.com
The oxidation potential required for polymerization is a key parameter and can be influenced by the nature of the substituent on the carbazole nitrogen. acs.org For example, the oxidation potential for 2-(9H-carbazol-9-yl)acetic acid monomers is higher than that of unsubstituted carbazole. mdpi.com The resulting polymer films are often electroactive, meaning they can be reversibly oxidized and reduced. acs.orgresearchgate.net
Controlled Film Formation and Monomer-to-Polymer Conversion
The formation of polymer films during electropolymerization can be controlled by various electrochemical parameters, such as the applied potential, scan rate, and the number of potential sweeps in cyclic voltammetry. mdpi.commdpi.com These parameters influence the thickness, morphology, and electroactivity of the resulting polymer film. mdpi.com For instance, repeated potential scans can lead to the rapid formation of stable, well-adhered electroactive films. acs.org
The conversion of the monomer to the polymer is a critical aspect of this process. The properties of the final polymer, such as its conductivity and optical characteristics, are directly related to the structure and conjugation length achieved during polymerization. itu.edu.tr The resulting polycarbazole films can exhibit interesting electrochromic properties, changing color in response to an applied potential. mdpi.comacs.org
Table 2: Electrochemical Polymerization of N-Substituted Carbazole Monomers
| Monomer | Polymerization Method | Key Findings |
|---|---|---|
| Bisheterocycle-N-substituted carbazoles | Cyclic Voltammetry | Facile polymerization at low oxidation potentials, forming stable electroactive films with multiple color states. acs.org |
| Carbazole and 2-(9H-carbazol-9-yl)acetic acid | Cyclic Voltammetry and Chronoamperometry | The ratio of monomers significantly impacts the electroactivity, thickness, and morphology of the polymer films. mdpi.com |
| N-vinylcarbazole, Carbazole, N-ethylcarbazole | Chemical Oxidation with Ceric Ammonium Nitrate | The concentration of the oxidizing agent influences the conductivity of the resulting polymers. itu.edu.tr |
Explorations into Green Chemistry Principles for 9-Formylcarbazole Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inepa.gov These principles are increasingly being applied to the synthesis of organic compounds, including N-acylated carbazoles.
Key principles of green chemistry include:
Prevention of waste: It is better to prevent waste than to treat it after it has been created. mlsu.ac.in
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in
Use of Safer Solvents and Auxiliaries: The use of hazardous substances should be minimized or avoided. mlsu.ac.in
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. mlsu.ac.in
Use of Catalysts: Catalytic reagents are generally superior to stoichiometric reagents. epa.govmdpi.com
In the context of 9-formylcarbazole synthesis, applying green chemistry principles could involve several strategies. For instance, moving away from traditional methods that use stoichiometric amounts of reagents and generate significant waste is a primary goal. The use of catalytic systems, as discussed in the metal-catalyzed acylation section, aligns well with green chemistry principles by reducing the amount of reagent needed. epa.govmdpi.com
Furthermore, the choice of solvent is critical. Many traditional organic reactions utilize volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives or even solvent-free reaction conditions. mlsu.ac.inencyclopedia.pub For example, the development of a one-pot direct N-acylation of indoles with carboxylic acids represents a step towards greener synthesis by potentially reducing the number of reaction and purification steps. researchgate.net While not directly focused on 9-formylcarbazole, the principles are transferable. The use of renewable feedstocks and designing reactions that are more energy-efficient are also important considerations for developing more sustainable synthetic routes to 9-formylcarbazole and other N-acylated derivatives. mlsu.ac.in
Chemical Reactivity and Transformation Mechanisms of N Formylated Carbazole Systems
Mechanistic Insights into the Formation of N-Acylcarbazole Linkages
The primary method for the synthesis of 9H-carbazol-9-ylformamide involves the direct formylation of the carbazole (B46965) nitrogen. The Vilsmeier-Haack reaction is a classic and effective method for this transformation. researchgate.net The mechanism commences with the reaction between a tertiary amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.
The carbazole anion, formed by deprotonation of the N-H bond of carbazole, then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This addition leads to a tetrahedral intermediate. Subsequent elimination of a stable leaving group and hydrolysis during aqueous workup yields the final N-formylated product, this compound. Theoretical studies using semiempirical MO calculations have been employed to characterize the transition structures involved in this pathway. researchgate.net While this reaction typically provides the mono-formylated product, the formation of diformyl derivatives has also been observed experimentally. researchgate.net
An alternative approach involves the palladium-catalyzed N-arylation of amides with aryl halides or triflates, though this is more commonly applied for creating N-aryl linkages rather than N-formylation. However, the direct formylation using the Vilsmeier-Haack reagent remains the most straightforward and mechanistically studied route to the N-acylcarbazole linkage in this compound. researchgate.netorganic-chemistry.org
Role of the Formamide (B127407) Moiety in Further Derivatization Reactions
The N-formyl group is not merely a protecting group but an active participant in subsequent chemical transformations. Its electrophilic nature allows it to function as a formylating agent or be converted into other functional moieties.
The N-formyl group in this compound, like other N-acyl amides, is susceptible to cleavage under certain conditions. The stability of the amide bond is significant, but it can be hydrolyzed under acidic or basic conditions to regenerate the parent carbazole. This reactivity is sometimes observed as a competing pathway during other transformations, particularly if reaction conditions are harsh or involve strong nucleophiles or bases. rsc.org For instance, N-acyl groups like N-Boc on 2-aminobiphenyls have been noted to cleave under certain palladium-catalyzed reaction conditions. rsc.org The removal of analogous N-arylsulfonyl groups, which also serve as protecting groups for the carbazole nitrogen, can be achieved with aqueous sodium hydroxide, highlighting a method for the cleavage of such N-substituents. snnu.edu.cn The importance of the formyl group's presence or absence has been shown to significantly impact the biological activity of related carbazole analogues, underscoring the relevance of its stability and potential cleavage.
The formamide moiety of this compound serves as a versatile precursor for various functional groups. A key transformation is its use as a formyl group transfer agent. mdpi.com Research has demonstrated that this compound can efficiently formylate primary and secondary amines, showcasing the reactivity of the N-formyl group towards nucleophiles. mdpi.com
A notable synthetic application involves its reaction with organometallic reagents. Treatment of this compound with nucleophiles like organolithium compounds or Grignard reagents leads to the formation of a metastable anionic carbazole carbinol. This intermediate can then collapse upon warming to generate an aldehyde, which can be trapped in situ by a second nucleophilic reagent. nih.gov This sequence provides a simple one-pot method for formylation and subsequent reaction, effectively converting the organometallic reagent into a secondary carbinol or an α,β-unsaturated ester. nih.gov This reactivity highlights a significant functional group interconversion where the formamide unit acts as an aldehyde equivalent.
| Reagent(s) | Conditions | Transformation of Formamide Moiety | Product Type | Ref |
| Primary/Secondary Amines | 25 °C, 12 h | Formyl group transfer | N-Formamides | mdpi.com |
| 1. sp³, sp², or sp-Nucleophile2. Phosphonoacetate | Warming | Formyl group transfer & in-situ trapping | α,β-Unsaturated Esters | nih.gov |
| 1. sp³, sp², or sp-Nucleophile2. Organolithium | Warming | Formyl group transfer & in-situ trapping | Secondary Carbinols | nih.gov |
Reactivity of the Carbazole Core Under the Influence of N-Formylation
The N-formyl group exerts a profound electronic influence on the carbazole ring system, altering its reactivity and directing the regioselectivity of subsequent functionalizations.
The N-formyl group is an electron-withdrawing group. As a result, it deactivates the carbazole ring system towards electrophilic aromatic substitution (EAS) compared to the unsubstituted 9H-carbazole. researchgate.net In EAS reactions, substituents determine the position of the incoming electrophile. beilstein-journals.org Electron-withdrawing groups typically direct incoming electrophiles to the meta position. google.com For the carbazole skeleton, the positions C-3 and C-6 are electronically favored for electrophilic attack, being para to the ring nitrogen. The N-formyl group's deactivating effect diminishes the nucleophilicity of the entire ring but particularly at the C-1, C-8, C-4, and C-5 positions, which are ortho and meta to the nitrogen, respectively. Consequently, electrophilic substitution on N-acyl carbazoles preferentially occurs at the C-3 and C-6 positions.
Studies on the nitration of related indolo[3,2-b]carbazole (B1211750) systems show that substitution occurs at defined positions, influenced by the existing substituents. For example, formylation of 6,12-dinitro-5,11-dihydroindolo[3,2-b]carbazoles occurs specifically at the C-2 position, demonstrating how strong deactivating groups can precisely control the site of further electrophilic attack.
| Reaction | Reagents | Position(s) of Substitution | Product | Ref |
| Nitration | HNO₃, Ac₂O | 3 and 6 | 3,6-Dinitro-9H-carbazole | |
| Bromination | Br₂ | 3 and 6 | 3,6-Dibromo-9H-carbazole | |
| Formylation (on dinitro-ICZ) | Vilsmeier-Haack | 2 | 2-Formyl-6,12-dinitro-ICZ |
The N-formyl group, or more generally N-acyl groups, can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling regioselective modifications that are not accessible through classical electrophilic substitution. This strategy allows for the precise installation of functional groups at otherwise less reactive positions of the carbazole core.
Palladium and rhodium catalysts have been extensively used for this purpose. For instance, rhodium(III)-catalyzed C-H alkenylation of N-acetylcarbazoles proceeds smoothly at the C-1 position. By modifying the ligands, the reaction can be controlled to yield either mono- or dialkenylated products at the C-1 and C-8 positions. Similarly, palladium-catalyzed methods have been developed for the intramolecular C-H functionalization and C-N bond formation to construct the carbazole core itself, where an amide group directs the cyclization. rsc.org Iron catalysis has also been shown to control the regioselectivity of halogenation on carbazole, favoring ortho-bromination (C-1/C-8) in the presence of an iron(III) catalyst, a reversal of the typical selectivity. These methods provide powerful tools for creating complex carbazole derivatives with high precision.
| Catalyst System | Coupling Partner | Position(s) of Functionalization | Product Type | Ref |
| Cationic Cp*Rh(III) | Alkenes | C1 | 1-Alkenylcarbazoles | |
| Cationic CpERh(III) | Alkenes | C1, C8 | 1,8-Dialkenylcarbazoles | |
| Pd(OAc)₂ / Cu(OAc)₂ | (Intramolecular) | C-H/C-N cyclization | Substituted Carbazoles | rsc.org |
| Fe(OTs)₃ | N-Bromosuccinimide | C1, C8 (ortho) | 1-Bromocarbazoles |
Advanced Spectroscopic and Structural Characterization of N Formylated Carbazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
1H NMR and 13C NMR Chemical Shift Analysis
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental one-dimensional techniques that provide information on the different types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.
In the 1H NMR spectrum of carbazole (B46965) derivatives, the protons on the aromatic rings typically appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring current. For instance, in a related compound, 1,8-dibromo-3,6-diphenyl-9H-carbazole, the aromatic protons of the carbazole core resonate at δ = 8.20 and 7.87 ppm. lsbu.ac.uk The N-H proton of the carbazole, when present, typically gives a signal around δ = 8.33 ppm. lsbu.ac.uk
The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For carbazole derivatives, the aromatic carbons generally resonate between 109 and 140 ppm. For example, in [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, the carbazole carbon signals appear at δ: 139.86, 126.31, 122.74, 120.87, 119.41, and 109.39 ppm. researchgate.net The carbonyl carbon of the formamide (B127407) group is expected to appear significantly downfield.
Table 1: Representative NMR Data for Carbazole Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
| Aromatic 1H | 7.0 - 8.5 | The exact positions depend on the substitution pattern. |
| N-H 1H | ~8.3 | Can be broader and its position may vary with solvent and concentration. |
| Aromatic 13C | 109 - 140 | Reflects the different carbon environments within the carbazole ring system. |
Note: The specific chemical shifts for 9H-carbazol-9-ylformamide may vary, and the data presented is based on analogous carbazole structures.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the complex proton and carbon signals in carbazole derivatives, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing a detailed map of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. numberanalytics.commnstate.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule. mnstate.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the directly attached carbon atoms. numberanalytics.com It is invaluable for assigning the 13C signals based on the already assigned 1H signals. numberanalytics.comunisa.it
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. ipb.pt It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. numberanalytics.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which helps in determining the three-dimensional conformation of the molecule. numberanalytics.com
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org
Carbonyl Stretching Frequencies of the Formamide Group
The carbonyl (C=O) group of the formamide moiety is a strong absorber in the IR spectrum and provides a characteristic and intense peak. spectroscopyonline.com The position of this peak is sensitive to the electronic environment. Generally, the C=O stretching vibration in amides appears in the region of 1650 cm-1. specac.com For comparison, the C=O stretch in ketones is typically found around 1715 cm-1, while in carboxylic acids it is near 1710 cm-1. specac.com The exact frequency for this compound will depend on factors such as conjugation and hydrogen bonding.
Aromatic C-H and C=C Stretching Vibrations
The carbazole moiety exhibits several characteristic absorption bands in the FTIR spectrum. Aromatic C-H stretching vibrations are typically observed above 3000 cm-1. researchgate.net In the spectrum of carbazole, this peak appears around 3051 cm-1. researchgate.net The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm-1 region. For carbazole, these peaks are seen at approximately 1450 cm-1. researchgate.net The C-N stretching vibration of carbazole is observed around 1327 cm-1. researchgate.net
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm-1) |
| Formamide | C=O stretch | ~1650 |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Carbazole | C-N stretch | ~1327 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of carbazole and its derivatives is characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net The conjugation of the carbazole ring system with the formamide group in this compound is expected to influence the position and intensity of these absorption bands. In general, increased conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. researchgate.net
For example, carbazole-based compounds often exhibit absorption maxima in the range of 250-400 nm. researchgate.netmdpi.com The specific wavelengths and molar absorptivity values provide insight into the extent of electronic delocalization within the molecule. The study of UV-Vis spectra in solvents of varying polarity can also reveal information about the nature of the electronic transitions, such as charge transfer character. researchgate.net
Table 3: Expected UV-Vis Absorption Maxima for Carbazole Derivatives
| Compound Type | Absorption Maxima (λmax) Range (nm) | Transition Type |
| Carbazole Derivatives | 250 - 400 | π-π* |
Note: The actual absorption maxima for this compound will depend on the specific electronic interactions between the carbazole and formamide moieties.
Elucidation of π-π Transitions and Charge Transfer Bands*
The electronic absorption properties of carbazole derivatives are primarily governed by transitions within the aromatic π-electron system. In this compound, the UV-Vis absorption spectrum is characterized by distinct bands corresponding to π-π* transitions localized on the carbazole core. These high-energy absorption bands are similar to those observed in parent carbazole and other N-substituted derivatives. emu.edu.tr
The introduction of the formyl group (-CHO) directly onto the carbazole nitrogen atom introduces an acceptor moiety to the electron-donating carbazole ring system. This donor-acceptor (D-A) arrangement facilitates an intramolecular charge transfer (ICT) from the nitrogen lone pair and carbazole π-system to the formyl group. nih.govbeilstein-journals.org This ICT transition typically appears as a lower-energy, broad absorption band in the spectrum, often tailing into the visible region. nih.gov The intensity and energy of this ICT band are sensitive to the electronic coupling between the donor and acceptor units. For instance, in related D-A carbazole systems, the position of the substituent (para vs. meta) significantly impacts the conjugation and, consequently, the intensity of the ICT band. nih.govbeilstein-journals.org For this compound, the direct N-formylation ensures strong electronic communication, leading to a distinct ICT character.
| Transition Type | Approximate Wavelength (λmax) Range | Assignment | Reference |
|---|---|---|---|
| π-π | 240-350 nm | High-energy transitions localized on the carbazole aromatic system. | emu.edu.trnih.gov |
| n-π / ICT | > 350 nm | Lower-energy intramolecular charge transfer from the carbazole donor to the formyl acceptor. | nih.govbeilstein-journals.org |
Solvatochromic Behavior and Environmental Effects
The electronic transitions of molecules with significant charge transfer character, such as this compound, are highly sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, refers to the shift in absorption or emission spectral bands upon changing the solvent polarity. For many carbazole derivatives, a bathochromic (red) shift in the fluorescence emission maxima is observed as solvent polarity increases. nih.govresearchgate.net
This positive solvatochromism is indicative of a larger dipole moment in the excited state compared to the ground state. researchgate.net In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a reduction in the energy gap and a red-shift in the emission. mdpi.com The intramolecular charge transfer (ICT) band of this compound is expected to exhibit pronounced positive solvatochromism. nih.gov By plotting the Stokes shift against the solvent polarity function (Lippert-Mataga plot), the change in dipole moment upon excitation can be estimated, providing quantitative insight into the charge transfer nature of the excited state. mdpi.com
X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Architecture
Crystal Packing and Intermolecular Interactions (e.g., C-H···π, N-H···O hydrogen bonding)
The supramolecular architecture of this compound in the solid state is directed by a combination of weak intermolecular forces. The formamide moiety is a classic functional group for forming strong, directional hydrogen bonds. It is highly probable that the N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, forming robust N-H···O interactions. researchgate.netnih.govrsc.org These interactions can lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or one-dimensional chains, which are common in the crystal structures of amides and related compounds. iucr.org
| Interaction Type | Donor | Acceptor | Expected Motif | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | N-H (formamide) | C=O (formamide) | Dimers or chains | researchgate.netiucr.org |
| C-H···π Interactions | Aromatic/Aliphatic C-H | Carbazole π-system | Layered or interdigitated packing | nih.gov |
| π-π Stacking | Carbazole π-system | Carbazole π-system | Slipped-parallel stacks | iucr.org |
Conformational Analysis and Planarity of the Carbazole System
Structural studies on numerous carbazole derivatives have consistently shown that the tricyclic carbazole ring system is essentially planar, or very nearly so. iucr.orgnih.govgrafiati.comiucr.org Any minor deviations from planarity are typically due to crystal packing forces. In this compound, the carbazole unit itself is expected to maintain this inherent planarity.
The key conformational feature is the orientation of the N-formyl group relative to the carbazole plane. The dihedral angle between the plane of the formyl group and the plane of the carbazole ring is a critical parameter. Due to steric hindrance and electronic effects, this angle will likely deviate from 0°, resulting in a twisted conformation. unibo.it Computational modeling and analysis of related structures suggest that there can be significant torsional freedom, but specific conformations are favored to minimize steric repulsion and optimize electronic conjugation. unibo.it
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular identity of a synthesized compound by providing a highly accurate measurement of its molecular weight. For this compound (C₁₃H₁₀N₂O), high-resolution mass spectrometry (HRMS) would be used to verify its elemental composition.
Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which provides valuable structural information. The molecular ion peak (M⁺) is expected to be clearly visible. uib.no The most characteristic fragmentation pathway for N-acyl carbazoles involves the cleavage of the N-acyl bond. Therefore, a prominent peak corresponding to the loss of the formyl radical ([M-CHO]⁺, m/z 168) is anticipated, which represents the stable carbazolyl cation. Another significant fragment would likely be the carbazole radical cation ([C₁₂H₉N]⁺, m/z 167), arising from the loss of the entire formamide group or subsequent hydrogen loss from the carbazolyl cation. Further fragmentation would involve the characteristic breakdown of the carbazole ring system itself. researchgate.net
Gel Permeation Chromatography (GPC) for Polymeric Derivatives and Molecular Weight Distribution
While this compound is a small molecule, its derivatives can be designed as monomers for polymerization. For instance, by introducing a polymerizable group like a vinyl or acrylate (B77674) moiety, polymers incorporating the N-formylcarbazole unit could be synthesized. Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is the standard technique for characterizing the molecular weight and molecular weight distribution of such polymers. mdpi.comworldscientific.com
GPC separates polymer chains based on their hydrodynamic volume in solution. ucy.ac.cy The analysis provides several key parameters: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). scientific.net The PDI value indicates the breadth of the distribution of polymer chain lengths, with a value of 1.0 representing a perfectly monodisperse sample. For carbazole-based polymers synthesized via methods like free-radical polymerization, PDI values are typically greater than 1.5. researchgate.net GPC is crucial for establishing structure-property relationships, as the molecular weight of a polymer significantly influences its thermal, mechanical, and optical properties. mdpi.comscientific.net
| Parameter | Symbol | Description | Reference |
|---|---|---|---|
| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | scientific.net |
| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of larger chains to the overall molecular weight. | worldscientific.com |
| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution (Mw/Mn). | mdpi.com |
Theoretical and Computational Chemistry of N Formylated Carbazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like N-substituted carbazoles. researchgate.nethi.is DFT methods are prized for their balance of computational cost and accuracy, making the calculation of properties for medium to large molecular systems feasible. northwestern.edu In DFT, the fundamental variable is the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. hi.is This approach allows for the prediction of molecular geometries, energy levels, and reactivity indices. bhu.ac.in The Kohn-Sham approach, a practical implementation of DFT, utilizes orbitals to describe the electronic system, providing a framework that is conceptually similar to the Hartree-Fock method but with improved accuracy. hi.is
Before predicting reactivity or electronic properties, it is essential to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, for instance at the ωB97X-D/6-311++G(d,p) level of theory, are employed to locate the minimum energy conformation of 9H-carbazol-9-ylformamide. researchgate.net The carbazole (B46965) core is known to be a planar and rigid structure. scholarena.com The primary conformational flexibility in this compound arises from the rotation around the N-C (amide) single bond.
Computational scans of the potential energy surface as a function of the dihedral angle between the carbazole plane and the formyl group can reveal the most stable conformers. It is expected that the planar conformer, where the C=O group is either syn or anti to the carbazole plane, would be the most stable due to the delocalization of the nitrogen lone pair into both the carbazole ring and the carbonyl group. DFT calculations can quantify the energy barriers between these conformers, providing insight into the molecule's flexibility at different temperatures.
Frontier Molecular Orbital (FMO) theory is a powerful tool for explaining chemical stability and reactivity. scholarena.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. um.edu.my The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitation energy. researchgate.net
For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. The carbazole unit is an electron-rich system, and thus the HOMO is expected to be predominantly localized on the carbazole ring system. um.edu.my Conversely, the formyl group is electron-withdrawing, which would lower the energy of the LUMO and likely cause it to have significant character on the C=O group and the nitrogen atom. This spatial separation of HOMO and LUMO is characteristic of a donor-acceptor molecule. The introduction of electron-donating or withdrawing groups is a common strategy to tune these frontier orbital energy levels. rsc.org
Below is a table showing representative calculated HOMO and LUMO energy levels for related carbazole derivatives, illustrating the typical energy ranges. The specific values for this compound would depend on the level of theory and basis set used in the calculation.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Carbazole-based compound 7a | -5.35 | -2.94 | 2.41 | beilstein-journals.orgnih.gov |
| Carbazole-based compound 7b | -5.51 | -2.84 | 2.68 | beilstein-journals.orgnih.gov |
| TTM-1TPE-2Cz | -5.30 | -3.33 (SUMO) | - | mdpi.com |
| TTM-2TPE-2Cz | -5.28 | -3.26 (SUMO) | - | mdpi.com |
Geometry Optimization and Conformational Landscapes
Investigation of Intramolecular Charge Transfer (ICT) Phenomena and Excitonic Properties
The donor-acceptor structure of this compound makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT). researchgate.net Upon photoexcitation, an electron can be promoted from the HOMO (localized on the carbazole donor) to the LUMO (with character on the formyl acceptor), resulting in a charge-separated excited state. beilstein-journals.org This ICT phenomenon is fundamental to the function of many organic electronic materials. researchgate.net
Computational methods can quantify the extent of charge transfer upon excitation. Analysis of the electron density difference between the ground and excited states can visualize the movement of charge. Molecules exhibiting ICT often show a strong dependence of their fluorescence emission wavelength on the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the emission spectrum. rsc.org
Excitonic properties, which describe the nature of the electron-hole pair created upon excitation, are also crucial, particularly for applications in organic light-emitting diodes (OLEDs). aip.orgacs.org Theoretical calculations, such as the GW plus Bethe-Salpeter equation (GW-BSE) method, can be used to analyze the character of singlet and triplet excitons. aip.org For molecules to be efficient emitters, particularly through mechanisms like Thermally Activated Delayed Fluorescence (TADF), a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is required. aip.orgrsc.org DFT calculations are instrumental in predicting this S₁-T₁ gap and assessing the potential of a molecule for TADF applications. rsc.org
Prediction of Spectroscopic Parameters (e.g., UV-Vis absorption, NMR shifts)
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the characterization of new compounds and the interpretation of experimental data. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. mdpi.com TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the spectrum is expected to show high-energy bands corresponding to π–π* transitions within the carbazole ring and potentially a lower-energy band associated with the n–π* transition of the carbonyl group or an ICT transition. beilstein-journals.orgnih.gov
Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry, one can predict the chemical shifts relative to a standard reference. researchgate.netresearchgate.net These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the structure of the synthesized compound. researchgate.net For instance, relativistic effects may need to be considered for accurate predictions in molecules containing heavy atoms. researchgate.net
| Parameter | Computational Method | Predicted Information |
|---|---|---|
| UV-Vis λmax | TD-DFT | Wavelengths and intensities of electronic transitions (π–π, n–π, ICT). mdpi.combohrium.com |
| ¹H & ¹³C NMR Shifts | DFT (e.g., GIAO) | Chemical shifts for structural confirmation and assignment. researchgate.netresearchgate.net |
| Vibrational Frequencies | DFT | Positions of IR and Raman bands for identifying functional groups. researchgate.net |
Reaction Mechanism Elucidation through Transition State Theory
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orglibretexts.org According to TST, reacting molecules pass through a high-energy, transient configuration known as the transition state (or activated complex) on their way to forming products. ic.ac.uk The rate of the reaction is determined by the free energy difference between the reactants and the transition state, known as the activation free energy (ΔG‡). utexas.edu
Computational methods, particularly DFT, can be used to model reaction mechanisms by locating the structures of transition states and calculating their energies. For a reaction involving this compound, such as its use as a formylating agent for amines, theorists would map out the potential energy surface of the reaction. researchgate.net This involves identifying the reactant and product structures, and then using algorithms to search for the first-order saddle point on the energy surface that corresponds to the transition state. ic.ac.uk Calculating the vibrational frequencies of the transition state structure confirms its identity, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ic.ac.uk By determining the activation energy, one can predict the reaction rate and gain insight into the factors that control the reaction's feasibility and selectivity.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT calculations are excellent for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a surface). acs.org
For this compound, an MD simulation could be used to study its behavior in different solvents, which would be relevant to understanding the solvatochromic effects discussed earlier. It could also be used to simulate the interaction of the molecule with other chemical species, such as its binding to a biological target or its adsorption onto a material surface. nih.govmdpi.com By analyzing the trajectories generated from an MD simulation, one can calculate various properties, including diffusion coefficients, radial distribution functions, and binding free energies, providing a more complete picture of the molecule's behavior in a realistic chemical environment. acs.org
Applications in Functional Materials Science
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
No studies have been found that investigate or report the use of 9H-carbazol-9-ylformamide in OLEDs or as a luminescent material.
Role as Hole-Transporting Materials
Information regarding the performance or suitability of this compound as a hole-transporting material is not present in the reviewed literature.
Emitters and Fluorescent Components
There are no documented findings on the use of this compound as an emitter or fluorescent component in OLEDs.
Electrochromic Devices (ECDs) and Smart Windows
The potential application of this compound in electrochromic devices has not been explored in the available scientific literature.
Electrochemical Switching Mechanisms and Coloration Efficiency
No data exists on the electrochemical switching mechanisms or coloration efficiency for this specific compound.
Control of Polymer Film Morphology and Stability
Research on the influence of this compound on polymer film morphology or its stability for ECD applications is absent from the public domain.
Organic Photovoltaics (Solar Cells) and Charge Generation Layers
There is no evidence of this compound being utilized or studied for applications in organic solar cells or as a component in charge generation layers.
While the broader family of carbazole (B46965) derivatives is a cornerstone in the development of materials for organic electronics researchgate.net, with numerous compounds being investigated for the applications listed above, the specific properties and potential of the formamide (B127407) derivative, this compound, remain an unexplored area of materials science.
Fluorescent Sensors and Chemosensors
The carbazole moiety, with its rigid, planar structure and inherent fluorescence, is an excellent platform for developing fluorescent sensors and chemosensors. nih.govinnovareacademics.in These sensors are designed to detect a wide range of analytes, including metal ions and anions, through changes in their fluorescence properties upon interaction. mdpi.comnih.gov
Design Principles for Analyte Detection
The design of carbazole-based fluorescent sensors hinges on the principle of integrating a recognition unit (receptor) with the signaling carbazole fluorophore. mdpi.com The receptor is specifically chosen to bind with the target analyte. This binding event triggers a change in the photophysical properties of the carbazole unit, leading to a detectable signal. nih.govmdpi.com
Key design strategies include:
Donor-Acceptor (D-A) Systems: Creating molecules with an electron-donating carbazole unit and an electron-accepting moiety. researchgate.net Analyte interaction can modulate the intramolecular charge transfer (ICT) between the donor and acceptor, altering the fluorescence emission.
Hydrogen Bonding Sites: Incorporating groups capable of hydrogen bonding, such as hydroxyl (-OH) or amide groups, is a common strategy for anion sensing. nih.gov The interaction of anions with these sites can enhance or quench fluorescence. For instance, 1-hydroxycarbazole has been shown to recognize fluoride (B91410) and chloride anions through hydrogen bonding with both the pyrrolic nitrogen and the hydroxy group. nih.gov
Chelation Units: Attaching chelating agents to the carbazole framework allows for the selective binding of metal ions. The chelation event alters the electronic state of the carbazole fluorophore, resulting in a change in fluorescence. mdpi.com
The following table summarizes the design and performance of selected carbazole-based fluorescent sensors.
| Sensor Derivative | Target Analyte | Detection Limit | Sensing Mechanism |
| 1-hydroxycarbazole | Fluoride (F⁻), Chloride (Cl⁻) | Not Specified | Hydrogen Bonding, "Turn-On" Fluorescence nih.gov |
| Carbazole-rhodanine conjugate | Silver (Ag⁺) | Not Specified | Intramolecular Charge Transfer (ICT) researchgate.net |
| 5-(4-(9H-carbazol-9-yl)phenyl)-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine | Trifluoroacetic acid (TFA) | 198 pM | Aggregation-Induced Emission (AIE) nih.gov |
| 9-benzyl-9H-carbazole derivative | Cerium (Ce³⁺) | 7.269 µM | Chelation, "Turn-On" Fluorescence semanticscholar.org |
| 4-(9H-carbazol-9-yl)-N,N-dimethylbenzenamine | Picric Acid | Not Specified | Emission Quenching researchgate.net |
Signal Transduction Mechanisms
The detection of analytes by carbazole-based sensors is facilitated by several signal transduction mechanisms that modulate the fluorescence output.
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of the carbazole fluorophore is initially quenched by a nearby receptor through electron transfer. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. This mechanism is often employed in the detection of nitroaromatic explosives. mdpi.com
Intramolecular Charge Transfer (ICT): In D-A type carbazole sensors, excitation leads to a charge transfer from the carbazole donor to the acceptor. The energy and intensity of the fluorescence emission are highly sensitive to the local environment and interactions with an analyte. Binding of an analyte can enhance or disrupt the ICT process, causing a shift in the emission wavelength or a change in intensity. researchgate.net
Chelation-Enhanced Fluorescence (CHEF) / Chelation-Enhanced Quenching (CHEQ): When a carbazole sensor binds to a metal ion, the resulting complex can either exhibit stronger fluorescence (CHEF) or weaker fluorescence (CHEQ). mdpi.com CHEF often occurs when the chelation process restricts molecular vibrations or rotations, reducing non-radiative decay pathways. Conversely, CHEQ can happen if the bound metal ion introduces new pathways for non-radiative decay, such as energy transfer or electron transfer.
Excited-State Proton Transfer (ESPT): Carbazole is known to become more acidic in its excited state. nih.gov In the presence of basic anions or in certain solvents, a proton can be transferred from the carbazole's N-H group (or another acidic proton on the sensor molecule) in the excited state. This process can be manipulated by analyte binding, leading to a change in the observed fluorescence. nih.gov This mechanism is particularly relevant for pH sensing and the detection of anions that can act as Brønsted bases. nih.gov
Organic Field-Effect Transistors (OFETs) and Memory Devices
Carbazole and its derivatives are pivotal materials in the field of organic electronics, particularly for their application in Organic Field-Effect Transistors (OFETs) and data storage devices. mdpi.com The electron-rich nature and hole-transporting capabilities of the carbazole unit make it an ideal component for the active layers in these devices. mdpi.com
Charge Carrier Mobility and Transport Characteristics
Charge carrier mobility is a critical parameter for OFET performance, indicating how efficiently charges move through the semiconductor material. Low charge carrier mobility is often attributed to disorder in the molecular packing of organic semiconductors. researchgate.net Carbazole derivatives are primarily used as p-type (hole-transporting) materials in OFETs. mdpi.com
The charge transport characteristics of carbazole-based materials are influenced by:
Molecular Structure: The planarity and rigidity of the carbazole core facilitate π-π stacking, which is crucial for efficient intermolecular charge hopping.
Substitution: Attaching different functional groups to the carbazole ring can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, affecting charge injection and transport. mdpi.com
Intermolecular Interactions: Strong aggregation and ordered molecular packing are generally beneficial for high charge carrier mobility. mdpi.com
The table below presents hole mobility data for some OFETs based on carbazole derivatives.
| Carbazole Derivative | Device Structure | Hole Mobility (μh) (cm²/Vs) | ON/OFF Ratio |
| (E)-6,6′-di(9H-carbazol-9-yl)-1,1′-bis(2-ethylhexyl)-(3,3′-biindolinylidene)-2,2′-dione (S11) | Solution-Processable OFET | 7.8 × 10⁻³ | Not Specified mdpi.com |
| Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) | Memristor Device | Not an OFET | >100 rsc.org |
| 4-(9H-carbazol-9-yl)triphenylamine derivatives (HTM 3c) | OLED (as HTM) | Not an OFET | Not Applicable mdpi.com |
Resistive Switching Phenomena and Memory Persistence
Carbazole-based polymers and molecules have demonstrated significant potential in resistive random-access memory (RRAM) devices, which operate based on changes in electrical resistance. bohrium.commdpi.com These materials can exhibit bistable or even multi-level conductivity states, allowing for the storage of digital information. mdpi.comnih.gov
Resistive Switching: This phenomenon involves the switching of the material between a high resistance state (HRS or 'OFF' state) and a low resistance state (LRS or 'ON' state) under an applied electric field. arxiv.org In devices using carbazole derivatives, this switching is often bipolar, meaning a voltage of one polarity is used to set the device (to LRS) and a voltage of the opposite polarity is used to reset it (to HRS). bohrium.com
The primary mechanisms attributed to resistive switching in carbazole-based materials are:
Charge Trapping and Detrapping: The carbazole moieties can act as charge traps. Under an applied voltage, charge carriers are injected from the electrodes and become trapped in the carbazole units, leading to a change in the material's conductivity. rsc.orgbohrium.com Releasing these trapped charges with a reverse voltage resets the device.
Electric Field-Induced Conformational Changes: An external electric field can cause the reorientation of the carbazole groups. This change in conformation, such as from a random orientation to a more ordered, face-to-face π-π stacking arrangement, can create more efficient pathways for charge transport, switching the device to the LRS. rsc.orgmdpi.com
Memory Persistence: The ability of the device to retain its resistance state over time (retention) and withstand multiple switching cycles (endurance) is crucial for practical memory applications. In poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide], memory persistence is enhanced by physical crosslinking through hydrogen bonds between amide groups, which helps to stabilize the conductive state. rsc.orgresearchgate.net Devices based on this polymer have shown retention times of more than 10⁴ seconds. rsc.orgresearchgate.net
| Carbazole-based Material | Switching Voltage (SET) | ON/OFF Ratio | Retention Time (s) |
| Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) | 2 to 4.5 V | >100 | > 10⁴ rsc.orgresearchgate.net |
| Poly(3-hexylthiophene) (P3HT) doped with 4,5-bis(carbazol-9-yl)-1,2-dicyanobenzene (2CzPN) | -6 V | >10⁵ | > 5 × 10⁴ bohrium.com |
| Donor-acceptor polymer with carbazole donor and benzimidazole (B57391) benzisoindolinone acceptor | -0.4 V (Threshold) | 1:10¹⁵:10⁴⁵ (Ternary) | > 10,800 (3h test) nih.gov |
Application of Carbazole Derivatives as Organic Photoredox Catalysts in Synthetic Transformations
Carbazole derivatives have emerged as a powerful class of metal-free, organic photoredox catalysts. nih.govbeilstein-journals.orgd-nb.info Their unique electronic and photophysical properties, including high triplet energies and the ability to engage in reversible oxidation processes, make them highly effective in mediating a variety of chemical reactions using visible light as a clean energy source. nih.govbeilstein-journals.orgrsc.org
Carbazole-based catalysts can operate through both reductive and oxidative quenching cycles:
Reductive Cycle: The photoexcited carbazole catalyst accepts an electron from a sacrificial electron donor (e.g., an amine). The resulting highly reducing radical anion of the catalyst then donates an electron to the substrate to initiate the desired chemical transformation.
Oxidative Cycle: The photoexcited catalyst donates an electron to a substrate or an oxidant, forming a radical cation. This oxidized catalyst can then participate in subsequent reaction steps. This pathway is facilitated by the electron-donating nature of the carbazole core. nsf.gov
These catalysts have been successfully employed in a range of important synthetic transformations:
C-H Amination: Dual catalysis systems using a carbazole-based photocatalyst and a palladium co-catalyst have been developed for the intramolecular C-H amination of 2-amidobiaryls to efficiently synthesize other functionalized carbazoles under aerobic conditions. acs.orgbeilstein-journals.orgresearchgate.net
C-C Bond Formation: Carbazole photocatalysts facilitate the arylation of heterocycles and other C-C bond-forming reactions, which are fundamental processes in organic synthesis. nsf.gov For instance, they can reduce electron-deficient aryl halides to generate aryl radicals for subsequent coupling reactions. nsf.gov
Polymerization: Carbazole derivatives like 9-vinylcarbazole (B74595) can act as reducing agents in photoredox catalytic cycles to initiate free radical and cationic polymerizations, which are used in photocuring applications. nih.govbeilstein-journals.org
A notable example is 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a donor-acceptor type molecule that is an exceptionally potent photoredox catalyst due to its unique photophysical properties. rsc.org It has been used to catalyze reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones under mild, environmentally friendly conditions. rsc.org The modularity of the carbazole structure allows for fine-tuning of its redox properties by introducing different substituents, enabling the rational design of catalysts for specific chemical transformations. nsf.gov
Mechanisms of Photoredox-Catalyzed Reactions
Photoredox catalysis utilizes light to initiate single-electron transfer (SET) processes, generating reactive intermediates for chemical transformations. beilstein-journals.org A photocatalyst (PC), upon absorbing light, is promoted to an excited state (*PC). beilstein-journals.org This excited state can then engage in either an oxidative or reductive quenching cycle.
Oxidative Quenching: The excited photocatalyst (*PC) transfers an electron to an acceptor molecule (A), resulting in a radical cation of the photocatalyst (PC•+) and a radical anion of the acceptor (A•−). The ground state PC is regenerated by accepting an electron from a donor molecule (D). beilstein-journals.org
Reductive Quenching: The excited photocatalyst (*PC) accepts an electron from a donor molecule (D), forming a radical anion of the photocatalyst (PC•−) and a radical cation of the donor (D•+). The ground state PC is restored by transferring an electron to an acceptor molecule (A). nih.gov
Carbazole derivatives are often employed as organic photoredox catalysts due to their favorable electrochemical properties and ability to absorb light in the near-UV or visible range. beilstein-journals.org For instance, derivatives like 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) have demonstrated high efficacy as metal-free photoredox catalysts in various organic reactions, including C(sp³)–C(sp²) cross-coupling reactions. nih.govenamine.net These reactions often proceed via a dual catalytic system, merging photoredox catalysis with transition-metal catalysis (e.g., Nickel). nih.gov In such systems, the photocatalyst generates radical species that then enter the catalytic cycle of the transition metal. nih.gov
However, no specific studies were found that investigate the mechanistic pathways involving This compound as a photocatalyst.
Scope and Limitations in Organic Synthesis
The scope of carbazole-based photoredox catalysts in organic synthesis is broad. They have been successfully used in a variety of transformations, including:
C-C Bond Formation: Arylation of α-amino acids and C(sp³)–C(sp²) cross-coupling reactions. enamine.net
Dehalogenation: Reductive dehalogenation of aryl halides. beilstein-journals.org
Polymerization: Visible light-mediated living radical polymerization. beilstein-journals.org
The effectiveness of these reactions often depends on the specific structure of the carbazole catalyst, the reaction conditions (e.g., light source, solvent), and the substrates involved. nih.govenamine.net
Limitations: The primary limitation regarding This compound is the absence of research on its application in this context. For carbazole-based catalysts in general, limitations can include:
Reaction Scope: While broad, the efficiency can be highly substrate-dependent.
Stability: Some organic photocatalysts may degrade under prolonged irradiation.
Stoichiometric Reagents: Some methodologies still require stoichiometric amounts of chemical oxidants or other reagents, which is a drawback. researchgate.net
Without specific studies, the potential scope and limitations of This compound in organic synthesis remain speculative. The available data focuses on more structurally complex derivatives designed to have specific photophysical and electrochemical properties. enamine.net
Future Research Directions and Emerging Paradigms
Development of Sustainable and Atom-Economical Synthetic Pathways for 9H-Carbazol-9-ylformamide and Related Structures
The future of chemical manufacturing hinges on the development of green and efficient synthetic methodologies. For carbazole (B46965) derivatives, this involves moving away from classical, often harsh, multi-step syntheses towards more elegant and sustainable approaches. A primary focus is on atom-economical reactions, which maximize the incorporation of starting material atoms into the final product, minimizing waste.
Key emerging strategies include:
Transition-Metal-Free Cyclizations: Research is increasingly targeting methods that avoid expensive and potentially toxic transition metals. An environmentally benign approach utilizes peroxodisulfate in water for the intramolecular oxidative radical cyclization of N-substituted 2-aminobiaryls, offering a practical, metal-free route to N-substituted carbazoles. rsc.org
Lewis Acid Catalysis: Lewis acid-catalyzed methods are highly effective due to their high efficiency, atom economy, and potential for non-toxic catalysts. rsc.org For example, Indium(III) chloride (InCl₃) has been successfully used to catalyze the synthesis of highly substituted amino carbazole derivatives from accessible indole (B1671886) starting materials without the need for expensive transition metal catalysts. rsc.org
C-H Activation and Annulation Cascades: Direct C-H bond activation is a powerful, atom-economical strategy for building complex carbazole frameworks. nih.gov Palladium-catalyzed intramolecular C-H activation and gold-catalyzed tricyclization cascades represent advanced methods that construct fused carbazole systems from simple precursors in a single operation with 100% atom economy. nih.govacs.org These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in one pot, significantly improving efficiency. nih.gov
Allene-Based Methodologies: The reaction of conveniently substituted indoles and allenes has emerged as a powerful tool to build the carbazole skeleton. chim.it Transition metal-catalyzed cyclization of indole-tethered allenes provides the carbazole core through short reaction sequences under mild conditions. chim.it
| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Metal-Free Oxidative Cyclization | Environmentally benign, avoids toxic metals, uses water as solvent. | Peroxodisulfate | rsc.org |
| Lewis Acid Catalysis | High efficiency, atom economy, air-insensitive catalysts. | InCl₃, B(C₆F₅)₃ | rsc.org |
| C-H Activation/Annulation | High atom economy, direct functionalization, cascade reactions. | Pd(OAc)₂, Rh(III) | nih.gov |
| Gold-Catalyzed Tricyclization | 100% atom economy, one-pot synthesis of fused systems. | JohnPhosAuSbF₆·MeCN | acs.org |
Future work will likely focus on expanding the substrate scope of these reactions, further reducing catalyst loading, and utilizing renewable starting materials and solvents to create a truly sustainable life cycle for carbazole-based compounds.
Advanced Functionalization Strategies for Tailored Optical and Electronic Properties
The optical and electronic properties of carbazole derivatives are highly tunable through strategic functionalization. While modifications at the C-3, C-6, and N-9 positions are well-established, future research will delve into more complex polysubstitution patterns to fine-tune material performance for specific applications like OLEDs and solar cells. nih.govbohrium.com
Emerging functionalization paradigms include:
Donor-Acceptor (D-A) Architectures: The creation of twisted D-π-A structures, where carbazole acts as the donor, is a key strategy. tju.edu.cnacs.org The electronic properties can be precisely controlled by varying the strength of the acceptor group or modifying the π-bridge, which directly influences the intramolecular charge transfer (ICT) characteristics and, consequently, the emission color and efficiency. tju.edu.cnresearchgate.net
Positional Isomerism: The specific placement of substituents on the carbazole core significantly impacts properties. For instance, 2,7-substitution can create more sterically hindered molecules compared to 3,6-substitution, which can inhibit intermolecular aggregation and lead to blue-shifted emissions and higher photoluminescence quantum yields (PLQY). d-nb.info
Click Chemistry: The use of highly efficient and specific "click" reactions provides a powerful post-functionalization method to attach complex moieties to the carbazole scaffold, enabling the rapid synthesis of new materials with tailored nonlinear optical (NLO) properties. nih.gov
| Functionalization Strategy | Target Property | Example Effect | Reference |
|---|---|---|---|
| Tuning Acceptor Strength in D-π-A systems | Emission Color | Altering electron acceptors on a cyanostilbene-carbazole system tuned emission from blue to orange. | tju.edu.cn |
| 2,7-Disubstitution vs. 3,6-Disubstitution | Emission Wavelength & Quantum Yield | 2,7-substitution with electron-withdrawing groups leads to a blue-shift in emission. | d-nb.info |
| Linking to Thiophene Units | Energy Band Gap | Connecting carbazole with thiophenes at the 3,6-positions significantly reduced the HOMO-LUMO bandgap. | um.edu.my |
| Post-functionalization via Click Chemistry | Nonlinear Optical (NLO) Properties | Reaction with strong acceptors transformed materials from reverse saturable to saturable absorption. | nih.gov |
The goal is to develop a comprehensive library of structure-property relationships that allows for the de novo design of N-formylcarbazole derivatives with precisely predicted optical and electronic characteristics.
Integration of N-Formylcarbazole Derivatives into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials (HOIMs) offer a pathway to combine the desirable properties of both material classes, such as the processability and tunable electronic properties of organic molecules with the stability and mechanical robustness of inorganic frameworks. mdpi.comnih.gov The integration of N-formylcarbazole derivatives into these hybrids is a promising direction for creating advanced functional materials.
Future research in this area will likely explore:
Perovskite Solar Cells (PSCs): Carbazole derivatives are excellent candidates for hole-transporting materials (HTMs) in PSCs, a critical component for efficient device performance. bohrium.com Their multi-functionalization ability allows for fine-tuning of HOMO energy levels and hole mobility to match the perovskite absorber layer, enhancing stability and efficiency. bohrium.com
Sol-Gel Derived Sensors: Incorporating carbazole-based probes into organic-inorganic hybrid sol-gel matrices is a strategy for developing robust chemical sensors. rsc.org For example, an imidazole (B134444) derivative was used as a dopant in a hybrid matrix to create a pH-sensitive membrane for monitoring the carbonation of concrete. rsc.org The carbazole moiety's fluorescence can be modulated by the analyte, while the inorganic matrix provides durability.
Polymer-Nanoparticle Composites: Dispersing inorganic nanoparticles (e.g., TiO₂, carbon nanotubes) within a carbazole-based polymer matrix can create nanocomposites with enhanced charge separation and transport properties for photovoltaic applications. mdpi.comfrontiersin.org The interface between the organic and inorganic components is critical for device function, and functionalization of the carbazole unit can improve compatibility and performance. nih.gov
Layer-by-Layer Assembly: The layer-by-layer self-assembly method can be used to construct core-shell silica (B1680970) microspheres with carbazole derivatives, creating hybrid materials with high mechanical stability and tailored surface areas for applications like chiral separation in chromatography. nih.gov
The key challenge and research focus will be on controlling the interface between the organic carbazole component and the inorganic material to ensure efficient interaction and synergistic enhancement of properties. mdpi.comnih.gov
Computational Design and High-Throughput Screening for Structure-Property Relationships
As the complexity of carbazole derivatives grows, traditional trial-and-error synthesis becomes increasingly inefficient. Computational chemistry and high-throughput screening (HTS) are emerging as indispensable tools for accelerating the discovery of new materials with targeted functionalities.
Key aspects of this research direction include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to model the electronic structure of carbazole derivatives. nih.gov These calculations can predict crucial parameters such as HOMO/LUMO energy levels, band gaps, and charge distribution, providing insight into the optical and electronic properties before synthesis is even attempted. bohrium.comacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov This approach has been used to predict the anticancer activity of carbazole derivatives by identifying key molecular descriptors, such as the octanol-water partition coefficient, that influence their efficacy. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific activity. nih.gov For instance, a digital fluorescence-based method using a GFP-tagged Tobacco Mosaic Virus (TMV) was developed to screen libraries of carbazole derivatives for anti-TMV activity, quickly identifying potent lead compounds. acs.orgresearchgate.net
Multiscale Modeling: For complex systems like hybrid materials, multiscale computational schemes can be employed to study everything from the quantum mechanical interactions at the interface to the bulk material properties, providing a holistic understanding of structure-property relationships. frontiersin.orgmaterialsmodeling.org
The synergy between computational prediction and HTS will create a powerful discovery engine, enabling the rational design of novel N-formylcarbazole derivatives for a vast range of applications, from medicine to electronics, with greater speed and efficiency. nih.govnih.gov
Exploration of Novel Stimuli-Responsive Behaviors (e.g., Mechanochromism)
"Smart" materials that respond to external stimuli represent a frontier in materials science. Carbazole derivatives have shown significant promise in this area, particularly in exhibiting mechanochromic luminescence (MCL), where their fluorescence color changes in response to mechanical force such as grinding or shearing.
Future research will focus on:
Mechanism Elucidation: While MCL is often linked to force-induced transitions between crystalline and amorphous states with different molecular packing, the precise mechanisms are still under investigation. tju.edu.cnresearchgate.net Understanding how intermolecular interactions (like π-π stacking) and molecular conformation in the solid state dictate the mechanochromic response is crucial for designing materials with high contrast and reversibility. researchgate.net
Designing High-Contrast Materials: A key goal is to create materials with large, dramatic shifts in emission wavelength upon mechanical stimulation. tju.edu.cn This can be achieved by designing twisted donor-π-acceptor molecules where grinding disrupts the crystal packing, leading to significant changes in the intramolecular charge transfer (ICT) emission. tju.edu.cnresearchgate.net For example, certain cyanostilbene derivatives containing carbazole exhibit remarkable reversible mechanochromic shifts of up to 119 nm. tju.edu.cn
Multi-Stimuli Responsiveness: Expanding beyond mechanical force, researchers are exploring carbazole derivatives that respond to multiple stimuli, such as temperature (thermochromism), solvents (solvatochromism), and light (photochromism). researchgate.netrsc.orgunimi.it A single compound that displays distinct responses to different inputs could be used for advanced sensors or multi-level security inks. unimi.itresearchgate.net
Aggregation-Induced Emission (AIE): Many mechanochromic carbazole derivatives also exhibit AIE, where they are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. tju.edu.cnrsc.org This property is highly advantageous for solid-state lighting and sensing applications. The interplay between AIE and MCL is a rich area for fundamental study and application development.
| Compound Type | Stimulus | Observed Behavior | Emission Change | Reference |
|---|---|---|---|---|
| Cyanostilbene-Carbazole D-π-A Luminogens | Mechanical Grinding | Reversible Mechanochromism | Up to 119 nm shift | tju.edu.cn |
| A-π-D-π-A Carbazole Derivatives | Mechanical Grinding | Mechanoreponsive Luminescence (MRL) Turn-On | From non-emissive to bright orange/yellow | researchgate.net |
| Carbazole with Fluorobenzene Unit | Mechanical Grinding/Heat | Polymorphism, Mechanochromism, Thermo-stimulus Fluorescence | Yellow and orange solid-state emissions | rsc.org |
| Carbazole-Cyclic Triimidazole Derivative | Solvent, Temperature, Mechanical Force | Rigidochromic and Multi-stimuli Responsive Emission | Dual fluorescence and dual phosphorescence | unimi.it |
The development of N-formylcarbazole derivatives with tailored stimuli-responsive properties could lead to innovative technologies in areas like stress sensing for structural health monitoring, rewritable optical data storage, and anti-counterfeiting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
